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Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)-2-butanone

CAS No.: 27044-53-7

Cat. No.: B2794438

Get Quote

Technical Monograph: 3-(3-Chlorophenoxy)-2-
butanone
Role of α-Phenoxy Ketones in Heterocyclic Scaffold Synthesis

Chemical Identity & Physiochemical Profile[1][2][3]
[4][5][6][7][8]
3-(3-Chlorophenoxy)-2-butanone is a chiral

-phenoxy ketone utilized primarily as a versatile intermediate in the synthesis of benzofuran
derivatives and agrochemical fungicides.[1] Its structure features a phenoxy ether linkage
connecting a meta-chlorinated aromatic ring to a butanone backbone, introducing a chiral
center at the C3 position.[1]
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Parameter Specification

CAS Number 27044-53-7

IUPAC Name 3-(3-chlorophenoxy)butan-2-one

Molecular Formula C₁₀H₁₁ClO₂

Molecular Weight 198.65 g/mol

SMILES CC(C(OC1=CC=CC(Cl)=C1)C)=O

InChI Key QXXKQBYBMMJKAO-UHFFFAOYSA-N

Physical State Liquid (Standard conditions)

Predicted LogP ~2.70 (Lipophilic)

H-Bond Acceptors 2 (Ketone O, Ether O)

Synthetic Methodology: Williamson Ether
Synthesis[5]
The most robust route for synthesizing 3-(3-Chlorophenoxy)-2-butanone involves the

alkylation of 3-chlorophenol with 3-chloro-2-butanone (or the more reactive 3-bromo-2-

butanone) under basic conditions.[1]

Reaction Logic
This is a classic SN2 substitution. The phenoxide ion (generated in situ) attacks the secondary

halide of the ketone.

Challenge: The secondary halide at C3 is sterically hindered compared to primary halides,

requiring elevated temperatures or catalytic activation (iodide source).

Regioselectivity: Alkylation occurs at the oxygen (O-alkylation) rather than the carbon ring

(C-alkylation) due to the hard/soft acid-base nature of the phenoxide in aprotic polar

solvents.[1]
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Reagents:

3-Chlorophenol (1.0 equiv)[1]

3-Chloro-2-butanone (1.1 equiv) [CAS: 4091-39-8][2][1]

Potassium Carbonate (

, anhydrous, 2.0 equiv)

Potassium Iodide (KI, 0.1 equiv) - Catalyst[1]

Solvent: Acetone or DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorophenol

(e.g., 10 mmol) in anhydrous acetone (30 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

Addition: Add catalytic KI (1 mmol) followed by the dropwise addition of 3-chloro-2-butanone

(11 mmol).

Note: If using DMF, heating to 80°C is sufficient.[3] If using acetone, the system must be

refluxed.

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor reaction

progress via TLC (Solvent system: Hexane/EtOAc 4:1). The starting phenol spot should

disappear.[1]

Work-up: Cool to room temperature. Filter off the inorganic salts (

, excess

).

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl

acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
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Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient:
0-10% EtOAc in Hexanes).

Mechanistic & Application Pathway (Visualization)
The following diagram illustrates the synthesis of the target molecule and its subsequent

cyclization into a benzofuran scaffold—a critical pathway in drug discovery for creating

bioactive heterocycles.
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Figure 1: Synthetic route from precursors to the target

-phenoxy ketone and its downstream utility in benzofuran synthesis.[1][3]

Analytical Validation (Quality Control)[5]
To validate the identity of synthesized 3-(3-Chlorophenoxy)-2-butanone, researchers should

look for the following spectral signatures.

Proton NMR ( NMR, 400 MHz, )
1.60 ppm (d, 3H): Methyl group at C4 (coupled to the methine proton).[1]

2.25 ppm (s, 3H): Methyl ketone group (singlet, isolated).[1]

4.65 ppm (q, 1H): The chiral methine proton (
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).[1] This quartet is the diagnostic signal for the successful formation of the ether linkage at
the alpha position.

6.70 – 7.20 ppm (m, 4H): Aromatic protons showing the meta-substitution pattern
(characteristic splitting for 1,3-disubstituted benzene).[1]

Mass Spectrometry (GC-MS)
Molecular Ion (

): 198 m/z (and 200 m/z in 3:1 ratio due to

isotope).[1]

Base Peak: Often observed at 43 m/z (Acetyl group

) or 127/129 m/z (Chlorophenol fragment after ether cleavage).[1]

Applications in Drug Development[5]
Benzofuran Synthesis (Scaffold Hopping)
The primary utility of 3-(3-Chlorophenoxy)-2-butanone is as a precursor for substituted

benzofurans.[1] Upon treatment with dehydrating acids (e.g., Polyphosphoric acid or Eaton’s

reagent), the molecule undergoes cyclodehydration.[3] The ketone carbonyl oxygen attacks the

aromatic ring (ortho position), closing the furan ring.

Relevance: Benzofurans are privileged structures in medicinal chemistry, found in anti-

arrhythmic drugs (e.g., Amiodarone analogs) and antifungal agents.

Antifungal Pharmacophores
Phenoxy-butanone derivatives exhibit intrinsic antifungal activity against phytopathogens such

as Aspergillus flavus and Fusarium graminearum.[1] The lipophilic chlorophenoxy moiety

facilitates cell membrane penetration, while the ketone group can interact with fungal enzymes

involved in ergosterol biosynthesis.

Safety & Handling (GHS Classification)
Signal Word:WARNING

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C24473061&Units=SI
https://webbook.nist.gov/cgi/inchi?ID=C24473061&Units=SI
https://webbook.nist.gov/cgi/inchi?ID=C24473061&Units=SI
https://webbook.nist.gov/cgi/inchi?ID=C24473061&Units=SI
https://www.benchchem.com/product/b2794438/docs?utm_src=pdf-body#3-3-chlorophenoxy-2-butanone-molecular-weight-and-formula
https://webbook.nist.gov/cgi/inchi?ID=C24473061&Units=SI
https://www.researchgate.net/figure/Synthesis-of-a-phenoxy-ketones-1-from-a-bromo-ketones-3-and-phenols-4_fig3_339459955
https://webbook.nist.gov/cgi/inchi?ID=C24473061&Units=SI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794438?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Code Description

H302 Harmful if swallowed.[4][1]

H315 Causes skin irritation.[1]

H319 Causes serious eye irritation.[1]

H335 May cause respiratory irritation.[1]

Handling Protocol:

Always handle in a fume hood to avoid inhalation of vapors.[1]

Wear nitrile gloves; phenoxy ketones can be absorbed through the skin.[1]

Store in a cool, dry place away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-(3-Chlorophenoxy)-2-butanone molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2794438/docs#3-3-chlorophenoxy-2-butanone-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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